Indolin

Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.

Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.

Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.

In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

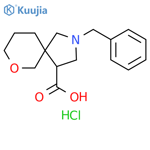

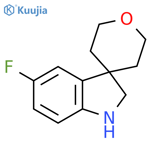

|

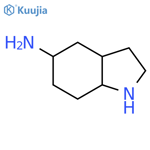

octahydro-1H-indol-5-amine | 1230136-19-2 | C8H16N2 |

|

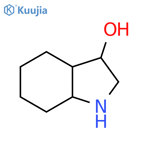

octahydro-1H-indol-3-ol | 1544212-78-3 | C8H15NO |

|

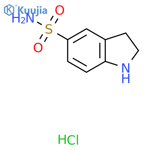

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride | 1193388-78-1 | C8H11ClN2O2S |

|

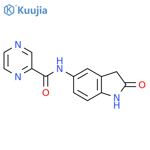

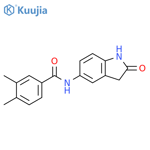

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide | 1207005-42-2 | C13H10N4O2 |

|

3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | 921838-79-1 | C17H16N2O2 |

|

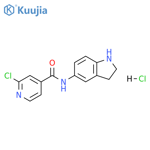

2-chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide hydrochloride | 1645484-21-4 | C14H13Cl2N3O |

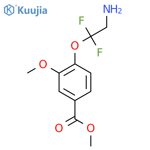

|

5-Chloro-6-methoxy-2,3-dihydro-1H-indole | 1551556-04-7 | C9H10ClNO |

|

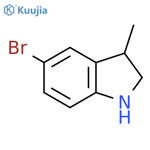

5-bromo-3-methyl-2,3-dihydro-1H-indole | 86626-42-8 | C9H10BrN |

|

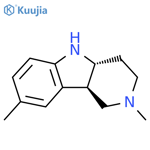

(4aR,9bR)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole | 929893-96-9 | C13H18N2 |

|

5-fluoro-1,2-dihydrospiroindole-3,4'-oxane | 1388025-08-8 | C12H14FNO |

Verwandte Literatur

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

Empfohlene Lieferanten

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte